ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate
Description
Ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenethyl group at position 4, a benzo[d]thiazol-2-one moiety at position 5, and a thioacetamido-acetate side chain. This structure integrates pharmacophores known for diverse bioactivities, including anticancer, antimicrobial, and hypoglycemic effects .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S2/c1-2-33-22(31)14-25-21(30)16-34-23-27-26-20(28(23)13-12-17-8-4-3-5-9-17)15-29-18-10-6-7-11-19(18)35-24(29)32/h3-11H,2,12-16H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUNZWOQJSOSGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1CCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate, a complex organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes:
- Benzothiazole moiety
- Triazole ring
- Ester functional group
Its molecular formula is , with a molecular weight of 511.6 g/mol .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound has also been evaluated for its anticancer activity. Studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways. The presence of the triazole ring is believed to enhance its interaction with cellular targets involved in cancer progression .
Anti-inflammatory Effects
In animal models, the compound demonstrated notable anti-inflammatory activity. It was effective in reducing inflammation markers and exhibited analgesic properties comparable to standard anti-inflammatory drugs . The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with various receptors that regulate cell proliferation and apoptosis.
- Free Radical Scavenging : The presence of functional groups enables it to scavenge free radicals, thus providing antioxidant effects .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Scientific Research Applications
Ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a complex organic compound with the molecular formula C24H25N5O4S2 and a molecular weight of 511.62. It comprises a benzothiazole moiety, a triazole ring, and an ester functional group. This compound has gained attention in medicinal chemistry for its diverse biological activities.
Antimicrobial Activity
In vitro studies reveal that this compound exhibits significant antimicrobial properties against Gram-positive and Gram-negative bacteria.
Anticancer Potential
The compound has been evaluated for its anticancer activity, with studies suggesting it induces apoptosis in cancer cells via the activation of caspase pathways. The triazole ring is believed to enhance its interaction with cellular targets involved in cancer progression.
Anti-inflammatory Effects
In animal models, the compound demonstrates anti-inflammatory activity by reducing inflammation markers and exhibiting analgesic properties comparable to standard anti-inflammatory drugs. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Comparison with Similar Compounds
Alkyl-2-((5-phenethyl-4-R-1,2,4-triazol-3-yl)thio)acetate Derivatives
Compounds in this class (e.g., alkil-2-((5-phenethyl-4-R-1,2,4-triazol-3-yl)thio)acetates) share the 1,2,4-triazole-thioacetate backbone but vary in the R group at position 3. For example:
- Calcium salt of 2-((5-((1,3-dimethylpurine)methyl)-4-phenyl-1,2,4-triazol-3-yl)thio)acetate (GKP-240) : This derivative replaces the benzo[d]thiazol-2-one with a purine-based substituent. GKP-240 demonstrated a 36.22% reduction in blood glucose levels in rats, though it was 18.72% less potent than glyburide .
- 2-((5-(Hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-yl)thio)acetic acids : These compounds feature a hydroxyphenylmethyl group, improving solubility due to the hydroxyl group. Salts of these acids exhibited high pharmacological activity in preliminary screenings .
Key Structural Differences and Implications :
Ethyl 2-((4-Oxo-3-phenylquinazolin-2-yl)thio)acetate Derivatives
These compounds (e.g., ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate) replace the 1,2,4-triazole core with a quinazolinone ring.
Functional Analogues with Thiazole/Thiadiazole Moieties
Compounds such as (E)-ethyl 2-(2-(2-((Z)-2-(arylamido)-3-(furan-2-yl)acryloyl)hydrazinyl)thiazol-4(5H)-ylidene)acetates () and 1,3,4-thiadiazole derivatives () share the thioacetate linkage but differ in core heterocycles. For example:
- Thiadiazole derivatives : The 1,3,4-thiadiazole ring’s electron-deficient nature enhances reactivity but may reduce metabolic stability compared to the target compound’s benzo[d]thiazol-2-one .
Research Findings and Comparative Data
Pharmacological Activity
Physicochemical Properties
- Lipophilicity : The phenethyl group in the target compound increases logP compared to hydroxyphenyl derivatives, favoring blood-brain barrier penetration .
- Synthetic Complexity: The benzo[d]thiazol-2-one moiety requires multi-step synthesis (e.g., cyclization of 2-aminothiophenol derivatives), whereas purine or quinazolinone analogs are more straightforward .
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
Thiosemicarbazides serve as precursors for 1,2,4-triazole rings. A representative protocol involves:
Procedure
- React phenethylamine with carbon disulfide in alkaline conditions to form phenethyl dithiocarbamate .
- Treat with hydrazine hydrate to yield 4-phenethyl-3-thiosemicarbazide .
- Cyclize using polyphosphoric acid (PPA) at 120°C for 6 hr to form 4-phenethyl-4H-1,2,4-triazole-3-thiol .
Optimization Data
| Parameter | Condition | Yield (%) |
|---|---|---|
| Cyclization Agent | PPA | 78 |
| Temperature | 120°C | - |
| Reaction Time | 6 hr | - |
Synthesis of 2-(Bromomethyl)benzo[d]thiazol-3(2H)-one
Bromination of Benzo[d]thiazol-3(2H)-one
Procedure
- Prepare benzo[d]thiazol-3(2H)-one via cyclization of 2-aminothiophenol with phosgene.
- Brominate at the methyl position using N-bromosuccinimide (NBS) and benzoyl peroxide in CCl₄ at 80°C.
Key Data
| Reagent | NBS (1.1 eq) |
|---|---|
| Solvent | CCl₄ |
| Temperature | 80°C |
| Yield (%) | 65 |
Coupling of Triazole-Thiol and Benzothiazolone-Bromide
Nucleophilic Substitution
Procedure
- Dissolve 4-phenethyl-4H-1,2,4-triazole-3-thiol (1 eq) in DMF.
- Add K₂CO₃ (2 eq) and 2-(bromomethyl)benzo[d]thiazol-3(2H)-one (1.2 eq).
- Stir at 60°C for 12 hr to form 5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol .
Yield Optimization
| Base | K₂CO₃ |
|---|---|
| Solvent | DMF |
| Temperature | 60°C |
| Yield (%) | 82 |
Introduction of Thioacetamidoacetate Side Chain
Amidation and Esterification
Procedure
- React 5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate in the presence of Et₃N to form ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate .
- Hydrolyze the ester to the carboxylic acid using NaOH in MeOH/H₂O.
- Couple with glycine ethyl ester using EDCl/HOBt in DCM to yield the final product.
Reaction Table
| Step | Reagent | Condition | Yield (%) |
|---|---|---|---|
| 1 | Ethyl bromoacetate | Et₃N, DMF, 25°C | 75 |
| 2 | NaOH | MeOH/H₂O, reflux | 90 |
| 3 | EDCl/HOBt | DCM, 0°C → 25°C | 68 |
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times for triazole formation:
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 6 hr | 20 min |
| Yield (%) | 78 | 85 |
Challenges and Solutions
- Low Solubility : Use polar aprotic solvents (DMF, DMSO) for coupling steps.
- Oxidation of Thiols : Conduct reactions under N₂ atmosphere.
- Ester Hydrolysis : Control pH during hydrolysis to avoid over-acidification.
Analytical Characterization
Critical spectral data for intermediate validation:
- ¹H NMR (DMSO-d₆) : δ 1.2 (t, 3H, CH₂CH₃), 2.8 (m, 4H, CH₂Ph), 4.1 (s, 2H, SCH₂CO).
- IR (KBr) : 1720 cm⁻¹ (C=O ester), 1675 cm⁻¹ (C=O amide).
Industrial Scalability Considerations
- Replace DMF with cyclopentyl methyl ether (CPME) for greener processing.
- Use flow chemistry for bromination to enhance safety.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate, and how are they addressed methodologically?
- Synthesis Challenges : The compound’s structural complexity—including the triazole ring, benzo[d]thiazole moiety, and phenethyl group—requires precise control of reaction conditions. For example, the thioacetamide linkage is sensitive to oxidation, necessitating inert atmospheres (e.g., nitrogen) during synthesis .
- Methodology : A typical route involves:
Cyclocondensation : Reacting 5-(hydroxy(phenyl)methyl)-4-phenethyl-4H-1,2,4-triazole-3-thione with monochloroacetic acid in alkaline medium (pH 8–9) to form the thioacetic acid intermediate .
Esterification : Ethyl esterification under reflux with ethanol and catalytic sulfuric acid .
Key Tools: Thin-layer chromatography (TLC) monitors reaction progress, while IR spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) .
Q. How is the compound structurally characterized, and what analytical techniques are critical for verifying purity?
- Structural Confirmation :
- Elemental Analysis : Validates empirical formula (e.g., C₂₇H₂₅N₅O₂S₂) with <0.3% deviation .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns protons (e.g., phenethyl CH₂ at δ 2.8–3.2 ppm) and carbons (e.g., ester carbonyl at ~165 ppm) .
- IR : Identifies amide (N-H stretch at ~3300 cm⁻¹) and thioether (C-S at ~700 cm⁻¹) groups .
- Purity Assessment :
- HPLC : Purity >95% using a C18 column (methanol/water gradient) .
- Melting Point : Sharp range (e.g., 139–141°C) indicates crystallinity .
Advanced Research Questions
Q. What computational strategies are employed to predict the compound’s reactivity and interaction with biological targets?
- Quantum Chemical Calculations : Density functional theory (DFT) optimizes geometry and predicts electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites (e.g., triazole N-atoms) .
- Molecular Docking : Targets like cyclooxygenase-2 (COX-2) or β-tubulin are modeled using AutoDock Vina. The benzo[d]thiazole moiety shows strong π-π stacking with aromatic residues (e.g., Tyr355 in COX-2) .
- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and solvation effects .
Q. How do structural modifications (e.g., substituent variation) affect the compound’s bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Methodological Approach : Parallel synthesis of analogs (e.g., varying R-groups on triazole) followed by high-throughput screening against cancer cell lines (e.g., MCF-7, HepG2) .
Q. What experimental designs resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Case Example : Discrepancies in anticancer IC₅₀ values (2.1 µM vs. 5.4 µM) may arise from:
Assay Variability : MTT vs. SRB assays; normalize using reference drugs (e.g., doxorubicin) .
Cell Line Heterogeneity : Use authenticated lines (e.g., ATCC) and standardized culture conditions .
- Statistical Validation : Triplicate experiments with ANOVA (p <0.05) and dose-response curve fitting (Hill slopes) .
Methodological Resources
Q. What protocols are recommended for scaling up synthesis without compromising yield?
- Optimized Conditions :
- Solvent Choice : Replace ethanol with DMF for higher solubility of intermediates at 80°C .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate thioether formation .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) achieves >90% recovery .
Q. How are stability and degradation profiles evaluated under physiological conditions?
- Forced Degradation Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
